molecular formula C11H13BrO2 B13269332 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13269332
M. Wt: 257.12 g/mol
InChI Key: HBVORUTUODDRBI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is a brominated aromatic ketone with a hydroxyl group at the para position relative to the ketone moiety. Its molecular structure combines a 3-methylbutan-1-one backbone with a substituted phenyl ring, featuring bromine at the meta position and hydroxyl at the para position.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13BrO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3

InChI Key

HBVORUTUODDRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one typically involves the bromination of 4-hydroxyacetophenone followed by a series of reactions to introduce the methylbutanone side chain. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one, differing primarily in substituent type, position, or aromatic system:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Hydroxyl at 2-position; no bromine C₁₁H₁₄O₂ 178.23 Purity ≥95%; IR: 1640, 1582 cm⁻¹; HRMS: 178.0996
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one Chloro (5-), methoxy (2-) substituents C₁₂H₁₅ClO₂ 226.70 Calculated pKa: 17.29; LogD (pH 5.5): 2.83
1-(4-Methoxyphenyl)-3-methylbutan-1-one Methoxy at 4-position C₁₂H₁₆O₂ 192.25 Boiling point: 167°C (25 Torr); density: ~0.986 g/cm³
1-(3-Bromo-4-chlorophenyl)butan-1-one Bromo (3-), chloro (4-) substituents C₁₀H₁₀BrClO 261.54 Exact mass: 261.54; HS code: 2914700090
1-(5-Fluoropyridin-3-yl)-3-methylbutan-1-one Fluoropyridinyl ring C₁₀H₁₂FNO 181.20 Purity ≥95%; discontinued commercial status

Key Comparison Parameters

Electronic Effects and Reactivity
  • Bromine vs.
  • Hydroxyl vs. Methoxy: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol) compared to the methoxy-substituted analog (). However, methoxy groups offer greater stability against oxidation .
Physicochemical Properties
  • Molecular Weight: The bromine atom increases the molecular weight (estimated ~245–255 g/mol for the target compound) compared to non-brominated analogs (e.g., 178.23 g/mol for the 2-hydroxyphenyl variant) .
  • Boiling Point and Density : Methoxy-substituted derivatives exhibit lower boiling points (e.g., 167°C at 25 Torr) compared to brominated analogs, which likely have higher boiling points due to increased molecular mass .

Biological Activity

1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound notable for its complex structure, which includes a phenolic group and a ketone functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic properties. This article aims to provide an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one is C11H12BrO2C_{11}H_{12}BrO_2 with a molecular weight of approximately 286.12 g/mol. Its structure features a bromine atom and a hydroxy group attached to a phenyl ring, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. The presence of the hydroxy group enhances the compound's ability to scavenge free radicals, potentially contributing to its antimicrobial effects. Initial studies suggest that 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may show efficacy against various bacterial strains, although specific data on its antimicrobial potency remains limited.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
Staphylococcus aureus78.12 µg/mL

This table summarizes preliminary findings on the antimicrobial activity of related compounds, indicating the potential effectiveness of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one against common pathogens.

Cytotoxic Effects

Cytotoxicity studies have shown that compounds similar to 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one can exert antiproliferative effects on cancer cell lines. For instance, research has demonstrated that structurally related compounds exhibit cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cell lines.

Cell Line IC50 Value (µg/mL)
HeLa226
A549242.52

These findings suggest that 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may possess similar antiproliferative properties, warranting further investigation into its mechanisms of action.

The biological activity of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one may be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxy group enhances the compound's ability to neutralize free radicals, which can contribute to its antioxidant properties.
  • Enzyme Interaction : Studies suggest that the compound may interact with specific enzymes or receptors due to its structural characteristics, potentially influencing various biochemical pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent study investigated the effects of 1-(3-Bromo-4-hydroxyphenyl)-3-methylbutan-1-one on human cancer cell lines. The results indicated significant inhibition of cell growth at specific concentrations, supporting the hypothesis that this compound could serve as a lead in anticancer drug development.

Study Findings

  • Cell Viability Assay : Conducted using MTT assay on HeLa and A549 cells.
  • Results : Demonstrated a dose-dependent decrease in cell viability with increasing concentrations of the compound.

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